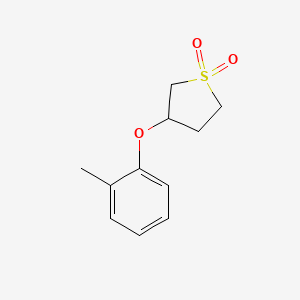
Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide is a heterocyclic compound that contains a sulfur atom in its ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in various chemical reactions. Thiophene derivatives are widely studied due to their applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to convert thiophenes into their corresponding 1,1-dioxides . The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature. Industrial production methods may involve similar oxidation processes but on a larger scale, utilizing continuous flow reactors to ensure efficiency and scalability .
Chemical Reactions Analysis
Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can regenerate the parent thiophene compound .
Scientific Research Applications
Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism by which thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in living organisms, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Thiophene, tetrahydro-3-(methylphenoxy)-, 1,1-dioxide can be compared with other thiophene derivatives such as:
Thiophene, tetrahydro-3-methyl-, 1,1-dioxide: This compound has a similar structure but lacks the phenoxy group, which can influence its reactivity and applications.
Thiophene, tetrahydro-, 1,1-dioxide: This simpler derivative is often used as a starting material in the synthesis of more complex thiophene compounds.
The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties .
Properties
CAS No. |
61604-47-5 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
3-(2-methylphenoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H14O3S/c1-9-4-2-3-5-11(9)14-10-6-7-15(12,13)8-10/h2-5,10H,6-8H2,1H3 |
InChI Key |
KPSIRPMVAVWAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid](/img/structure/B12224289.png)
![N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12224307.png)
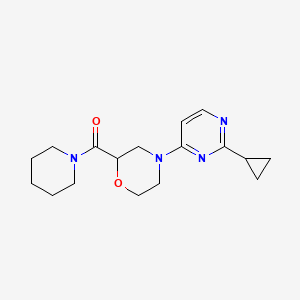
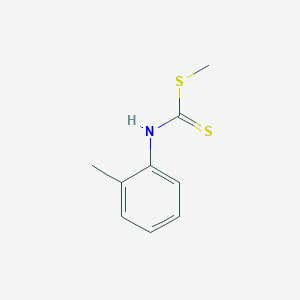
![2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12224319.png)
![6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12224325.png)
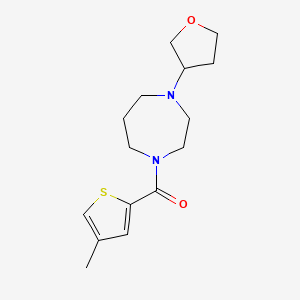
![{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B12224336.png)
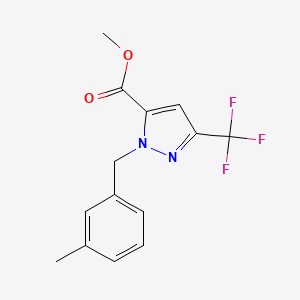
![11-(furan-2-yl)-10-(hydroxyacetyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12224346.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12224349.png)
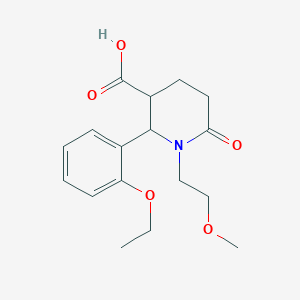
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12224356.png)
![{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(4-phenyl(1,3-thiaz ol-2-yl))carboxamide](/img/structure/B12224364.png)
